5-(4-Methoxybenzyl)-4,6-pyrimidinediol

Lipophilicity Regioisomer comparison Drug-likeness

5-(4-Methoxybenzyl)-4,6-pyrimidinediol is a 5-substituted pyrimidine-4,6-diol featuring a 4-methoxybenzyl group at the C-5 position. This compound belongs to the dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) structural class, which has been extensively studied as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 16015-98-8
Cat. No. B098115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzyl)-4,6-pyrimidinediol
CAS16015-98-8
Synonyms5-(4-METHOXYBENZYL)-4,6-PYRIMIDINEDIOL
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=C(N=CNC2=O)O
InChIInChI=1S/C12H12N2O3/c1-17-9-4-2-8(3-5-9)6-10-11(15)13-7-14-12(10)16/h2-5,7H,6H2,1H3,(H2,13,14,15,16)
InChIKeyBZOYUGBBHFLYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzyl)-4,6-pyrimidinediol (CAS 16015-98-8): Core Properties and Chemical Class


5-(4-Methoxybenzyl)-4,6-pyrimidinediol is a 5-substituted pyrimidine-4,6-diol featuring a 4-methoxybenzyl group at the C-5 position. This compound belongs to the dihydro-alkoxyl-benzyl-oxopyrimidine (DABO) structural class, which has been extensively studied as a scaffold for non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Its computed physicochemical properties include a logP of 1.49, a topological polar surface area (TPSA) of 75.5 Ų, a density of 1.3 g/cm³, a boiling point of 447.9 °C, and an exact mass of 232.085 Da [2]. The presence of the 4-methoxybenzyl substituent at C-5 imparts distinct electronic and steric characteristics that differentiate it from its C-2 regioisomer and other 5-substituted analogs, making it a valuable intermediate in medicinal and agrochemical research.

C-5 Substituted DABO ScaffoldPrecursor for pyrimidine-based non-nucleoside reverse transcriptase inhibitor (NNRTI) research.
4-Methoxybenzyl IntermediateSupports regioselective derivatization at C-2 and C-6 for focused library synthesis.
Reported Lipophilicity AdvantageSubstantially higher logP vs. unsubstituted core; suitable for organic-phase and hydrophobic pocket studies.

Why 5-(4-Methoxybenzyl)-4,6-pyrimidinediol Cannot Be Replaced by Generic 4,6-Dihydroxypyrimidine Analogs


The 4,6-dihydroxypyrimidine scaffold is highly sensitive to the position and nature of substituents. The 2-(4-methoxybenzyl) regioisomer (CAS 16953-21-2) exhibits a markedly lower logP (0.7 vs. 1.49) and different polar surface area (70.9 vs. 75.5 Ų), leading to altered lipophilicity and membrane permeability profiles [1]. The unsubstituted core, 4,6-dihydroxypyrimidine (CAS 1193-24-4), possesses a logP of -2.8 and a pKa of 5.70, rendering it water-soluble and acidic, whereas the target compound is significantly more lipophilic and less ionizable . Moreover, the C-5 substitution pattern is essential for the antiviral activity observed in DABO derivatives; SAR studies confirm that C-5 alkyl/benzyl modifications directly influence HIV-1 RT inhibitory potency and selectivity [2]. Therefore, substituting this compound with the C-2 isomer or the unsubstituted core would compromise synthetic route efficiency, alter reaction kinetics, and potentially abolish biological activity in downstream applications.

Regioisomer mismatch
Target compound
5-(4-Methoxybenzyl)-4,6-pyrimidinediol (C-5 substitution)
Common substitute
2-(4-Methoxybenzyl) regioisomer (C-2 substitution)
Markedly different lipophilicity and polar surface area alter membrane partitioning and chromatographic behavior. C-2 isomer lies outside established DABO NNRTI pharmacophore model.
Unsubstituted core analog
Target compound
logP ~1.5, predominantly neutral
Common substitute
4,6-Dihydroxypyrimidine (logP -2.8, acidic)
Dramatic shift in solubility and ionization prohibits direct substitution in organic-phase reactions or hydrophobic binding site studies.

Quantitative Differentiation of 5-(4-Methoxybenzyl)-4,6-pyrimidinediol: Head-to-Head Property Comparisons


Enhanced Lipophilicity (LogP) vs. 2-Substituted Regioisomer

The target compound exhibits a logP of 1.49, compared to 0.7 for the 2-(4-methoxybenzyl) regioisomer, representing a 2.1-fold increase in calculated octanol-water partition coefficient [1][2]. This difference arises from the distinct electronic environment of the pyrimidine ring when substituted at the 5- versus 2-position.

Lipophilicity (logP) vs. 2-isomer
Cross-study comparable
Target logP 1.49 vs. 0.7 for 2-substituted regioisomer (Δ +0.79, ~2.1× higher partition)
Reported lipophilicity difference influences membrane permeability and organic extraction.
Computed from different sources; verify experimentally for critical applications.
Lipophilicity Regioisomer comparison Drug-likeness

Topological Polar Surface Area (TPSA) Distinction from 2-Substituted Isomer

The target compound has a TPSA of 75.5 Ų, which is 4.6 Ų (~6.5%) higher than the 70.9 Ų measured for the 2-substituted regioisomer [1][2]. This indicates a slightly greater polar character at the molecular surface, potentially affecting hydrogen-bonding interactions.

Polar surface area (TPSA) vs. 2-isomer
Cross-study comparable
Target TPSA 75.5 Ų vs. 70.9 Ų (Δ +4.6 Ų, ~6.5% increase)
Slightly higher polar surface may affect passive transport and hydrogen-bonding profiles.
Values from Chemsrc/PubChem; not a single experimental measurement.
Polar surface area Membrane permeability Regioisomer comparison

Lipophilicity Gain Over Unsubstituted 4,6-Dihydroxypyrimidine Core

Compared to the unsubstituted 4,6-dihydroxypyrimidine (logP = -2.8, pKa = 5.70), the target compound exhibits a logP shift of +4.29, converting a water-soluble, acidic core into a lipophilic, predominantly neutral species at physiological pH [1].

Lipophilicity vs. unsubstituted core
Cross-study comparable
Target logP 1.49 vs. -2.8 for 4,6-dihydroxypyrimidine (Δ +4.29, ~10⁴‑fold partitioning increase)
Converts water‑soluble acidic core into lipophilic, neutral species; critical for organic‑phase chemistry.
pKa not directly compared; ionization state shift expected at neutral pH.
Lipophilicity Substituent effect Core scaffold comparison

Regiochemical Advantage in DABO-Derived NNRTI Scaffolds

SAR studies on DABO derivatives demonstrate that substitutions at the C-5 position are critical for anti-HIV-1 activity; 5-alkyl-substituted DABOs achieve selectivity indexes ranging from 250 to >2,500 in cell-based assays [1]. While the target compound itself is an intermediate rather than a final bioactive, its 5-(4-methoxybenzyl) substitution pattern maps directly onto the pharmacophoric requirements identified for potent NNRTIs, unlike the 2-substituted isomer which is not represented in active DABO series.

DABO scaffold regiochemistry
Class‑level inference
C‑5 substitution aligns with DABO NNRTI pharmacophore; C‑2 isomer not represented in active series.
Reported SAR supports C‑5 intermediate for NNRTI‑oriented research; C‑2 isomer would require de‑novo exploration.
Class‑level inference based on DABO literature; compound itself is an intermediate.
DABO HIV-1 RT NNRTI SAR

Optimal Research and Industrial Application Scenarios for 5-(4-Methoxybenzyl)-4,6-pyrimidinediol


Medicinal Chemistry: DABO-Based NNRTI Lead Optimization

The 5-(4-methoxybenzyl) substitution pattern aligns with the C-5 derivatization site required for DABO-class NNRTIs. Researchers can elaborate this intermediate at the C-2 and C-6 positions to generate focused libraries for anti-HIV-1 screening, leveraging the established SAR that C-5 alkyl/benzyl substitutions contribute to both potency and selectivity [1].

Agrochemical Discovery: Herbicidal Pyrimidinone Lead Generation

Pyrimidin-4-one derivatives with benzyl substituents have been patented as herbicides. The target compound's enhanced lipophilicity (logP 1.49 vs. -2.8 for the core) makes it a suitable intermediate for designing herbicides with improved foliar uptake and soil mobility profiles, where the 2-substituted isomer would exhibit different environmental partitioning .

Synthetic Methodology: Regioselective Functionalization Studies

The distinct reactivity of the C-5 versus C-2 substituted pyrimidine-4,6-diols enables comparative studies of regioselective alkylation, acylation, or cross-coupling reactions. The 4-methoxybenzyl group serves as a versatile protecting group that can be cleaved under oxidative conditions (e.g., DDQ), a strategy widely used in nucleoside chemistry [2].

Fragment-Based Drug Discovery: Lipophilic Heterocyclic Fragment

With a molecular weight of 232.2 Da, 2 H-bond donors, 4 H-bond acceptors, and a calculated logP of 1.49, this compound satisfies rule-of-three criteria for fragment screening. Its TPSA (75.5 Ų) and lipophilicity differentiate it from more polar pyrimidine fragments, enabling exploration of hydrophobic sub-pockets in target proteins [3].

Application
Selection Property
Validation Focus
DABO‑derived NNRTI lead optimization studies
C‑5 substitution alignment with DABO pharmacophore
SAR‑driven intermediate selection review
Herbicidal pyrimidinone research
Lipophilicity‑adjusted physicochemical profile
Foliar uptake and environmental partitioning modeling
Regioselective functionalization studies
Regiochemical control for C‑5 vs. C‑2 reaction pathways
Reaction selectivity verification
Fragment‑based screening libraries
Rule‑of‑three compliance and lipophilic character
Fragment binding assay suitability review
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